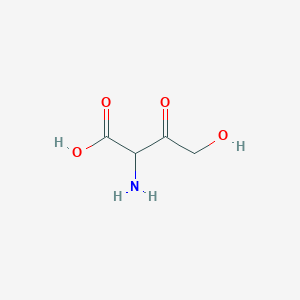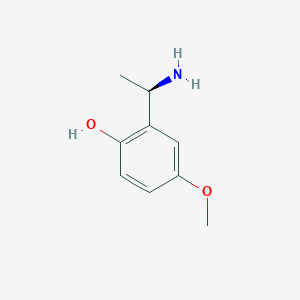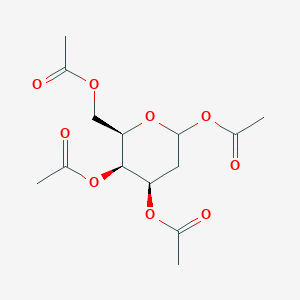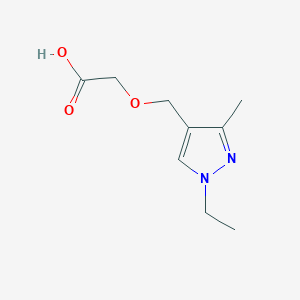![molecular formula C18H22F3N3O3S B12946319 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12946319.png)
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethylthio group and the imidazopyrazine core makes this compound particularly interesting for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multicomponent reactions (MCRs) that are efficient and atom-economical. One common method involves the use of iodine as a catalyst in a one-pot three-component condensation reaction. This reaction involves an aryl aldehyde, 2-aminopyridine or 2-aminopyrazine, and tert-butyl isocyanide, resulting in the formation of imidazopyrazine derivatives .
Industrial Production Methods
Industrial production methods for such compounds often rely on scalable and cost-effective synthetic routes. The use of iodine as a catalyst offers a cost-effective method for the synthesis of imidazo[1,5-a]pyrazine derivatives at room temperature, which simplifies the workup process and provides good yields .
化学反応の分析
Types of Reactions
Imidazo[1,5-a]pyrazine derivatives can undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the imidazopyrazine core, leading to different derivatives.
Substitution: Substitution reactions, especially involving the trifluoromethylthio group, can lead to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium acetate, and tert-butyl isocyanide. Reaction conditions often involve room temperature or slightly elevated temperatures to ensure efficient conversion .
Major Products
The major products formed from these reactions are typically imidazopyrazine derivatives with various functional groups that enhance their biological activity and chemical properties .
科学的研究の応用
Imidazo[1,5-a]pyrazine derivatives have a wide range of scientific research applications, including:
作用機序
The mechanism of action of imidazo[1,5-a]pyrazine derivatives involves their interaction with various molecular targets and pathways. These compounds can inhibit specific enzymes or receptors, leading to their biological effects. For example, some derivatives have shown kinase inhibitory activity, which is crucial for their anticancer properties .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrazine: Another class of imidazopyrazines with similar biological activities.
Imidazo[1,5-a]pyridine: Known for their use in agrochemicals and pharmaceuticals.
Uniqueness
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester is unique due to the presence of the trifluoromethylthio group, which enhances its biological activity and chemical stability. This makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C18H22F3N3O3S |
|---|---|
分子量 |
417.4 g/mol |
IUPAC名 |
tert-butyl 3-oxo-2-[3-(trifluoromethylsulfanyl)phenyl]-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H22F3N3O3S/c1-17(2,3)27-16(26)22-7-8-23-13(10-22)11-24(15(23)25)12-5-4-6-14(9-12)28-18(19,20)21/h4-6,9,13H,7-8,10-11H2,1-3H3 |
InChIキー |
CSTDJYYKYBCTKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC(=CC=C3)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946259.png)
![rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride](/img/structure/B12946260.png)


![3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one](/img/structure/B12946287.png)


![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)

![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)

